

# In-Depth Structural Analysis of 4-Amino-2-methylquinoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminoquinaldine

Cat. No.: B107616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Amino-2-methylquinoline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines the key structural features, spectroscopic properties, and relevant biological pathways associated with this compound, supported by experimental data and methodologies.

## Molecular Structure and Crystallographic Data

4-Amino-2-methylquinoline, also known as **4-aminoquinaldine**, is a quinoline derivative with an amino group at the 4-position and a methyl group at the 2-position. Its structure has been elucidated through single-crystal X-ray diffraction of its monohydrate form. The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and the water molecule.<sup>[1]</sup>

## Crystallographic Data

The crystallographic data for 4-Amino-2-methylquinoline monohydrate provides precise information on the solid-state conformation and packing of the molecule.

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> ·H <sub>2</sub> O
Molecular Weight	176.22 g/mol
Crystal System	Orthorhombic
a	4.7432 (8) Å
b	13.9070 (13) Å
c	14.5129 (16) Å
Volume	957.3 (2) Å <sup>3</sup>
Z	4
Radiation	Mo Kα
Temperature	298 (2) K

Data sourced from reference[1]

## Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the molecular structure of 4-Amino-2-methylquinoline and understanding its electronic and vibrational properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	-	-

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	-

Note: Specific, experimentally derived and assigned chemical shifts and coupling constants for 4-Amino-2-methylquinoline were not available in the searched literature. The tables are provided as a template for experimental data.

## Vibrational Spectroscopy (FTIR and FT-Raman)

The Fourier Transform Infrared (FTIR) and FT-Raman spectra reveal the characteristic vibrational modes of the functional groups present in 4-Amino-2-methylquinoline. The experimental vibrational frequencies show good agreement with theoretical wavenumbers calculated by ab initio and DFT methods.[\[2\]](#)

### Key FTIR and FT-Raman Vibrational Frequencies

Wavenumber (cm <sup>-1</sup> )	Assignment
3445 (FTIR)	NH <sub>2</sub> asymmetric stretching
3320 (FTIR)	NH <sub>2</sub> symmetric stretching
3065 (FT-Raman)	C-H stretching (aromatic)
2925 (FT-Raman)	C-H stretching (methyl)
1625 (FTIR)	NH <sub>2</sub> scissoring
1595 (FT-Raman)	C=C stretching (quinoline)
1375 (FTIR)	CH <sub>3</sub> symmetric bending
1270 (FTIR)	C-N stretching

Data compiled from reference[\[2\]](#)

## Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-Amino-2-methylquinoline.

#### Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
158	100	$[M]^+$
130	~50	$[M-C_2H_4]^+$
157	~40	$[M-H]^+$

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.[\[3\]](#)

## Experimental Protocols

### Synthesis of 4-Amino-2-methylquinoline (Representative Method)

This protocol is a representative method for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

#### Materials:

- 4-Chloro-2-methylquinoline
- Ammonia (aqueous solution, 28-30%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

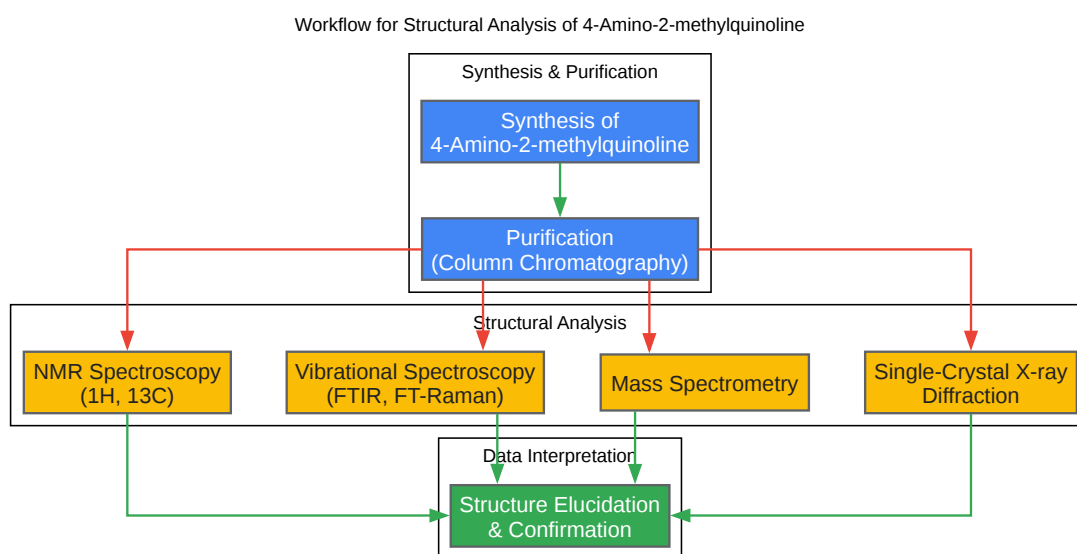
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-methylquinoline in ethanol.
- Add an excess of aqueous ammonia solution to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and any inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-Amino-2-methylquinoline.

## Spectroscopic and Crystallographic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of 4-Amino-2-methylquinoline.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and structural analysis of 4-Amino-2-methylquinoline.

## Detailed Experimental Protocols

**FTIR Spectroscopy:** The FTIR spectrum of solid 4-Amino-2-methylquinoline is recorded using a Bruker IFS 66V spectrometer.[4] A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is prepared by dissolving approximately 10-20 mg of 4-Amino-2-methylquinoline in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

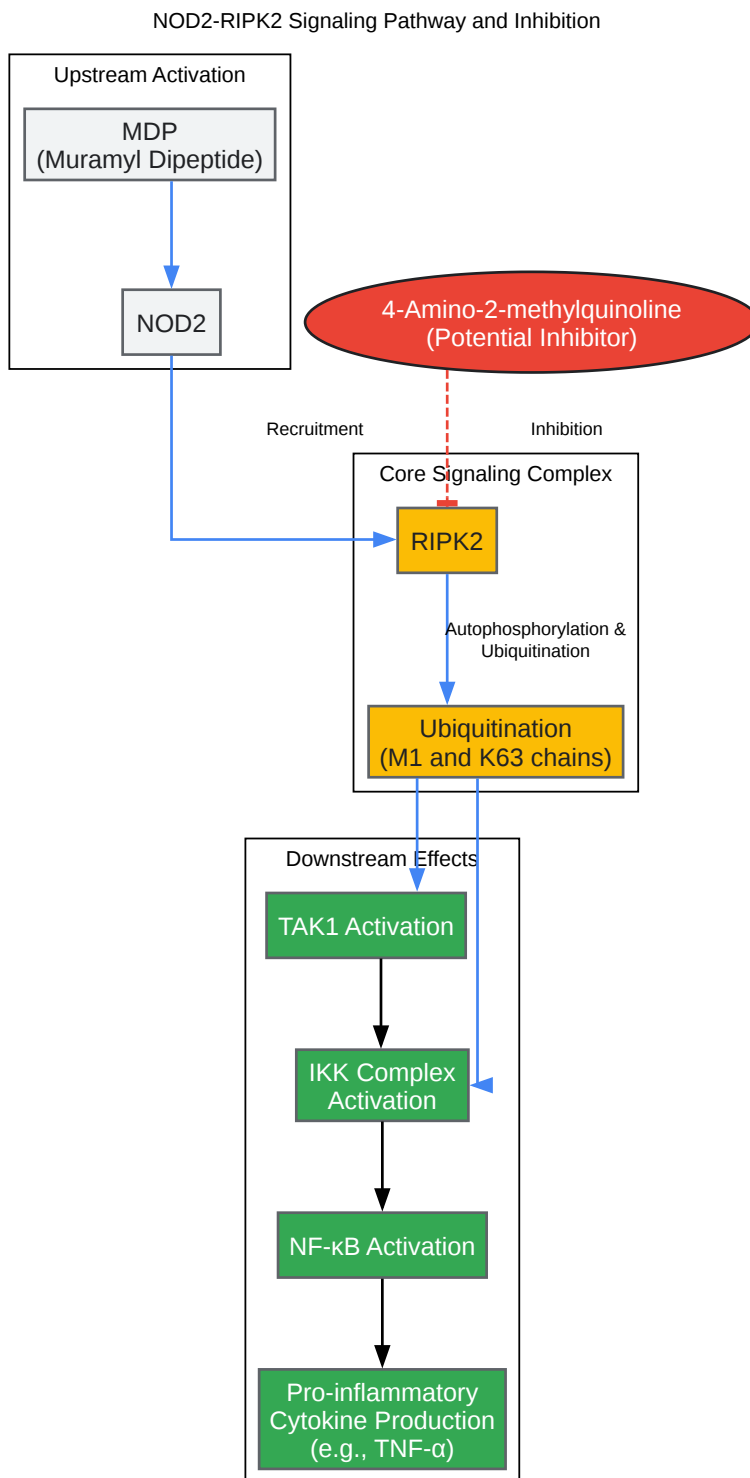
X-ray Crystallography: Single crystals of 4-Amino-2-methylquinoline monohydrate suitable for X-ray diffraction are grown by slow evaporation of a solvent. A suitable crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 298 K) using Mo K $\alpha$  radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

## Biological Significance and Signaling Pathways

4-Aminoquinoline derivatives are known for their wide range of biological activities, including anticancer and anti-inflammatory properties. One of the key targets for some 4-aminoquinoline derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in the NOD signaling pathway, which plays a significant role in the innate immune response.

### Inhibition of the RIPK2 Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the potential point of inhibition by 4-aminoquinoline derivatives.



[Click to download full resolution via product page](#)



Caption: The NOD2 signaling pathway, highlighting the central role of RIPK2 and its potential inhibition by 4-aminoquinoline derivatives.

This guide provides a foundational understanding of the structural and analytical aspects of 4-Amino-2-methylquinoline. Further research into its biological activities and mechanism of action will be crucial for its development as a therapeutic agent or functional material.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2-methylquinoline | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub> | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinoline and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]
- To cite this document: BenchChem. [In-Depth Structural Analysis of 4-Amino-2-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107616#4-amino-2-methylquinoline-structural-analysis]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)